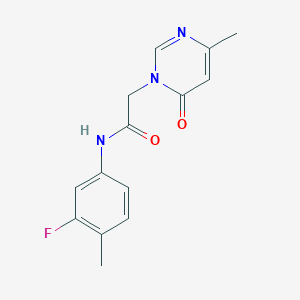

![molecular formula C13H21N3O2 B2589371 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1535290-58-4](/img/structure/B2589371.png)

4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

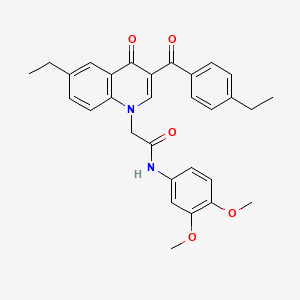

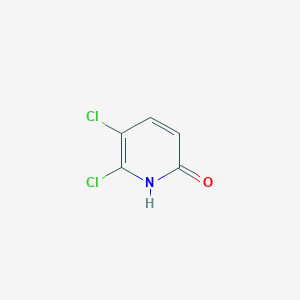

“4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a chemical compound with the empirical formula C10H17N3O . It is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom . The compound also contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” includes a piperidine ring and an oxadiazole ring . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Researchers have synthesized various derivatives of 1,3,4-oxadiazole bearing compounds, including those with a piperidine moiety, and evaluated their antibacterial efficacy. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Similarly, another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened for their butyrylcholinesterase inhibitory activity and subjected to molecular docking studies to understand their interaction with human proteins (H. Khalid et al., 2016).

Antimicrobial and Antifungal Applications

Compounds with 1,2,4-oxadiazole derivatives have shown strong antimicrobial and antifungal activities. The synthesis of new derivatives containing piperidine or pyrrolidine rings demonstrated strong antimicrobial effects, which were further investigated through structure-activity studies (K. Krolenko et al., 2016). These findings suggest the potential for these compounds to be developed into new antimicrobial agents.

Anticancer Properties

The exploration of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed a new class of antiproliferative agents acting as tubulin inhibitors. Through structure-activity relationship (SAR)-guided optimization, compounds were identified with significant potency in antiproliferative assays, demonstrating the therapeutic potential of these derivatives in cancer treatment (M. Krasavin et al., 2014).

Novel Synthetic Pathways and Derivatives

Research has also focused on developing new synthetic routes for the creation of 1,3,4-oxadiazole derivatives, examining their biological activities, and understanding their mechanism of action. For example, novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects, showcasing the versatility of oxadiazole derivatives in therapeutic applications (S. Chandrappa et al., 2010).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” and similar compounds could involve the design of new chemical entities with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Wirkmechanismus

Target of Action

The 1,2,4-oxadiazole motif is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

1,2,4-oxadiazole derivatives often interact selectively with their targets, leading to changes in cellular processes .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to affect various enzymes and proteins that contribute to cell proliferation .

Result of Action

1,2,4-oxadiazole derivatives have been found to have various effects, including anticancer, antimicrobial, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name |

3-(oxan-4-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-5-14-6-2-10(1)9-12-15-13(16-18-12)11-3-7-17-8-4-11/h10-11,14H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWQJPDCZWNEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC(=NO2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

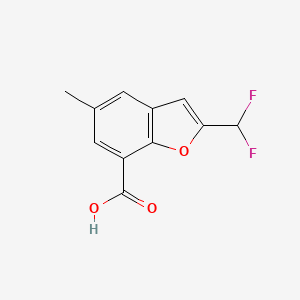

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)

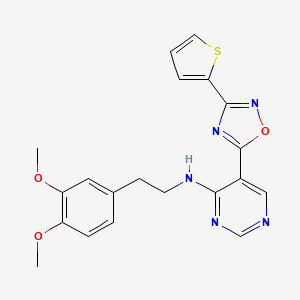

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2589298.png)

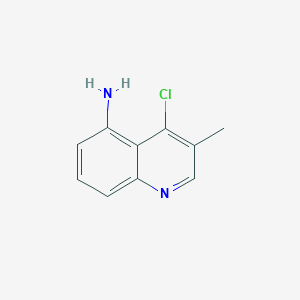

![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)